(S)-[(tert-butoxycarbonyl)(methyl)amino](cyclopentyl)acetic acid
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Overview
Description
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a cyclopentyl acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include steps such as heating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
Types of Reactions
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium hydroxide and di-tert-butyl dicarbonate are used for Boc protection.
Major Products Formed
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid is unique due to its specific combination of a cyclopentyl acetic acid moiety with a Boc-protected methylamino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10(11(15)16)9-7-5-6-8-9/h9-10H,5-8H2,1-4H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
ZKDMONMJNKQISL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1CCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCC1)C(=O)O |
Origin of Product |
United States |
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